tert-Butyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in various biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different set of chemical and biological activities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H21NO4 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-8(7-12)9(14)4-5-13/h8-9,13-14H,4-7H2,1-3H3 |
InChI Key |
AANPJUWJDRVFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CCO)O |
Origin of Product |
United States |
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